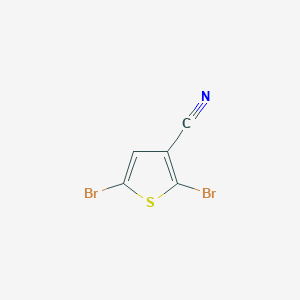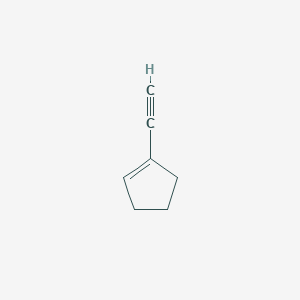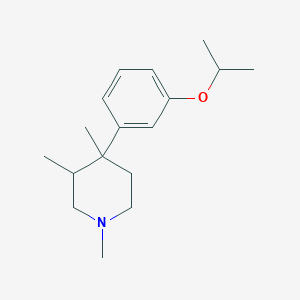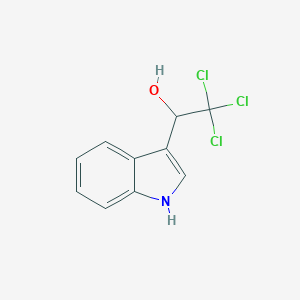
1H-Indole-3-methanol, alpha-(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-methanol, alpha-(trichloromethyl)-, also known as indole-3-carbinol (I3C), is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. I3C has gained significant attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment.
作用機序
The mechanism of action of I3C in cancer prevention and treatment is complex and not fully understood. However, it is believed that I3C can modulate various signaling pathways involved in cancer development and progression, including the estrogen receptor pathway, the aryl hydrocarbon receptor pathway, and the nuclear factor-kappa B pathway.
生化学的および生理学的効果
I3C has been shown to have various biochemical and physiological effects in the body. For example, I3C can increase the activity of liver enzymes involved in detoxification, leading to the elimination of carcinogens and other harmful substances from the body. I3C can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the main advantages of using I3C in lab experiments is its low toxicity and high bioavailability. I3C is also relatively inexpensive and easy to obtain. However, one limitation of using I3C in lab experiments is its instability, as it can degrade quickly under certain conditions.
将来の方向性
There are numerous future directions for research on I3C, particularly in the field of cancer prevention and treatment. One area of interest is the development of novel delivery systems for I3C, such as nanoparticles or liposomes, to improve its stability and bioavailability. Another area of interest is the identification of specific molecular targets of I3C in cancer cells, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to elucidate the potential role of I3C in other disease states, such as cardiovascular disease and diabetes.
合成法
I3C can be synthesized through various methods, including the reaction of indole with formaldehyde and a strong acid, or the reaction of indole with chloroform in the presence of a base. However, the most common method of synthesis is through the hydrolysis of glucobrassicin, a glucosinolate found in cruciferous vegetables, by the enzyme myrosinase.
科学的研究の応用
I3C has been extensively studied for its potential health benefits, particularly in cancer prevention and treatment. Numerous studies have shown that I3C can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. I3C has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
118171-42-9 |
|---|---|
製品名 |
1H-Indole-3-methanol, alpha-(trichloromethyl)- |
分子式 |
C10H8Cl3NO |
分子量 |
264.5 g/mol |
IUPAC名 |
2,2,2-trichloro-1-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H8Cl3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,9,14-15H |
InChIキー |
KNHYQIDFVDXYRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(Cl)(Cl)Cl)O |
同義語 |
2,2,2-trichloro-1-(3-indolyl)ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



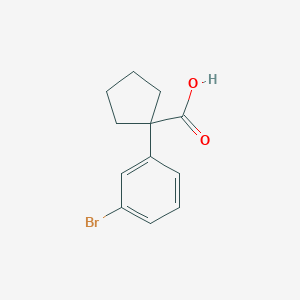
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
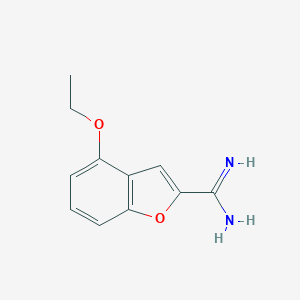
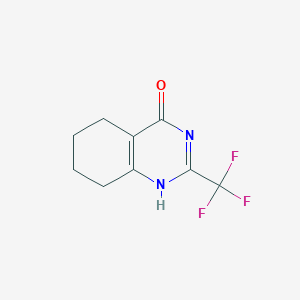
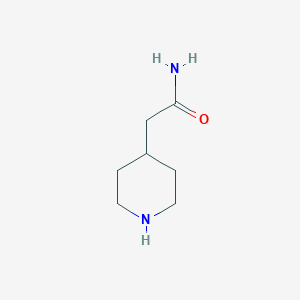

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
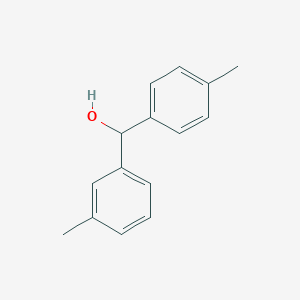

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
